1,4-Diamino-2,3-dichloroanthraquinone

Catalog No.
S607210
CAS No.
81-42-5
M.F
C14H8Cl2N2O2
M. Wt
307.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Diamino-2,3-dichloroanthraquinone

CAS Number

81-42-5

Product Name

1,4-Diamino-2,3-dichloroanthraquinone

IUPAC Name

1,4-diamino-2,3-dichloroanthracene-9,10-dione

Molecular Formula

C14H8Cl2N2O2

Molecular Weight

307.1 g/mol

InChI

InChI=1S/C14H8Cl2N2O2/c15-9-10(16)12(18)8-7(11(9)17)13(19)5-3-1-2-4-6(5)14(8)20/h1-4H,17-18H2

InChI Key

KZYAYVSWIPZDKL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Cl)N

Synonyms

1,4-diamino-2,3-dichloroanthraquinone

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Cl)N

Potential Applications in Material Science

  • Organic Photovoltaics: Research suggests that 1,4-Diamino-2,3-dichloroanthraquinone can act as an electron acceptor in organic photovoltaic (OPV) devices. [] Its ability to efficiently accept and transport electrons makes it a potential candidate for developing more efficient and cost-effective solar cells.

Potential Applications in Biomedicine

  • Antimicrobial Activity

    Studies have explored the potential antimicrobial properties of 1,4-Diamino-2,3-dichloroanthraquinone against various bacterial and fungal strains. [] While further research is needed to determine its efficacy and safety in clinical settings, these findings suggest potential applications in developing new antimicrobial agents.

  • Enzyme Inhibition

    Research has investigated the potential of 1,4-Diamino-2,3-dichloroanthraquinone as an enzyme inhibitor for various enzymes implicated in diseases like cancer and neurodegenerative disorders. [] However, more research is required to fully understand its mechanism of action and potential therapeutic applications.

1,4-Diamino-2,3-dichloroanthraquinone, with the chemical formula C₁₄H₈Cl₂N₂O₂ and a molecular weight of approximately 307.14 g/mol, is a member of the anthraquinone family. This compound features a planar structure characterized by two amino groups and two chlorine atoms attached to specific positions on the anthraquinone core. Its unique arrangement contributes to its reactivity and biological properties, making it a subject of interest in various fields of research and application .

Disperse Violet 28 likely colors polyester fibers through a dispersion dyeing mechanism. The compound's structure allows it to physically disperse within the hydrophobic regions of the polyester fibers, resulting in a colored appearance [].

Disperse Violet 28 might be mutagenic, meaning it has the potential to cause genetic mutations []. As with most chemicals, it is advisable to handle it with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a well-ventilated fume hood. Specific data on its toxicity, flammability, or reactivity is not readily available.

, including:

  • Oxidation: It can act as a catalyst in oxidation reactions, particularly in the presence of molecular oxygen, leading to the generation of reactive oxygen species that facilitate the oxidation of hydrocarbons .
  • Reduction: The compound can undergo reduction reactions, although specific conditions and reagents must be applied to achieve this transformation.
  • Substitution Reactions: Due to its functional groups, it can engage in substitution reactions where chlorine or amino groups may be replaced by other substituents .

Research indicates that 1,4-diamino-2,3-dichloroanthraquinone exhibits significant biological activity. It has been studied for its potential antimicrobial properties and as an anticancer agent. The compound's ability to generate reactive oxygen species may play a role in its biological effects, influencing cellular processes and potentially leading to apoptosis in cancer cells .

The synthesis of 1,4-diamino-2,3-dichloroanthraquinone typically involves chlorination of 1,4-diaminoanthraquinone. A common method includes:

  • Dissolving 1,4-diaminoanthraquinone in chlorobenzene.
  • Heating the mixture at temperatures between 30°C and 132°C for about 30 to 60 minutes.
  • Gradually adding chlorosulfonic acid at controlled temperatures (between 45°C and 60°C).
  • After the addition, heating the mixture to 95°C for further reaction.
  • Adjusting the pH to between 8 and 11, followed by steam distillation to isolate the product .

1,4-Diamino-2,3-dichloroanthraquinone finds applications in various fields:

  • Dyes and Pigments: It is utilized in the production of disperse dyes due to its vibrant color properties.
  • Catalysis: The compound serves as a catalyst in oxidation reactions for organic synthesis.
  • Pharmaceuticals: Its potential therapeutic properties are explored for developing new drugs against various diseases .

Studies have shown that 1,4-diamino-2,3-dichloroanthraquinone interacts with various biological molecules. Its role as an oxidizing agent can lead to oxidative stress in cells, which may result in cellular damage or apoptosis. Further research is necessary to fully understand its interaction mechanisms with different biological targets .

Several compounds share structural similarities with 1,4-diamino-2,3-dichloroanthraquinone. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1,4-DiaminoanthraquinoneLacks chlorine substituentsExhibits strong dyeing properties
2-Amino-9,10-anthraquinonedisulfonic acidContains sulfonic acid groupsKnown for its high water solubility
1-Chloro-4-nitroanthraquinoneContains nitro group instead of aminoUsed primarily as an intermediate in dye synthesis
1-Hydroxy-2-aminoanthraquinoneHydroxy group replaces one amino groupExhibits different reactivity patterns

The uniqueness of 1,4-diamino-2,3-dichloroanthraquinone lies in its dual chlorine substitution along with amino groups, which enhances its reactivity compared to other derivatives. This structural configuration allows it to be particularly effective as an oxidizing agent while also contributing to its vibrant color characteristics essential for dye applications .

XLogP3

3.9

LogP

4.56 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 113 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 18 of 113 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 95 of 113 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

81-42-5
70956-27-3

Wikipedia

Disperse Violet 28

General Manufacturing Information

9,10-Anthracenedione, 1,4-diamino-2,3-dichloro-: ACTIVE

Dates

Modify: 2023-08-15

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